5,6-二氯-2-甲基苯并咪唑

描述

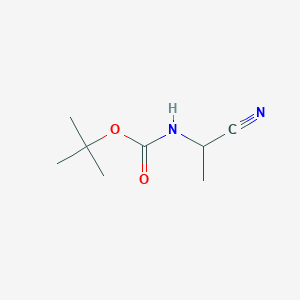

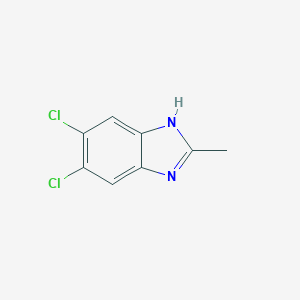

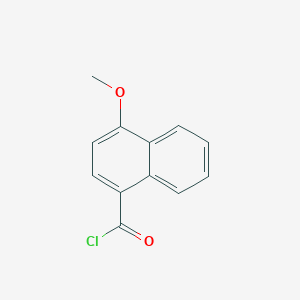

5,6-Dichloro-2-methylbenzimidazole (DCMBI) is an organic compound that belongs to the class of benzimidazoles. It is a white, crystalline solid with a melting point of 139–140 °C. DCMBI is a highly reactive compound and is used in a variety of scientific applications. It is a benzimidazole with antiparasitic activity and also shows aminopyrine demethylase-inhibiting activity .

Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-2-methylbenzimidazole has been analyzed in several studies . It has been found that DCMBI undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc .Chemical Reactions Analysis

The chemical reactions involving 5,6-Dichloro-2-methylbenzimidazole have been studied . It has been found that DCMBI undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dichloro-2-methylbenzimidazole have been analyzed . It is a white, crystalline solid with a melting point of 139–140 °C. It has a molecular weight of 201.05 g/mol .科学研究应用

Ferroelectricity

DC-MBI exhibits ferroelectricity above room temperature . In the crystal, there exist molecular chains connected by N-H…N hydrogen bonds . The ferroelectricity is thought to arise from the positional ordering of protons along the chain of N-H…N hydrogen bonds . This property makes DC-MBI a potential candidate for use in electronic, electromechanical, optical, and optoelectronic applications .

Phase Transition Studies

The 35Cl nuclear quadruple resonance (NQR) frequencies and spin-lattice relaxation times were measured in the temperature range of 4.2–420 K, of the above-room-temperature ferroelectric DC-MBI . The first-order phase transition was clearly detected at around 400 K, as a discontinuity in the temperature dependence of NQR frequencies . This property of DC-MBI can be used in phase transition studies.

Symmetry-Lowering Transition

DC-MBI undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 (T < 400 K) to monoclinic Pc . Contrary to expectations, the high-temperature phase of DC-MBI remains polar . This property can be used in studies related to crystallography and material science.

Antiferroelectricity

In addition to ferroelectricity, DC-MBI also exhibits antiferroelectricity . Antiferroelectricity is a phenomenon that exhibits a double polarization–electric field (P–E) hysteresis curve when the dipolar arrangement is reversed stepwise through the antipolar arrangement at low electric field . This property can be used in the development of electronic devices.

Proton Tautomerization

The imidazole unit in DC-MBI is chemically stable and its proton donor and acceptor moieties easily bind molecules into a dipolar chain . These chains can often be bistable in electric polarity and electrically switchable, even in the crystalline state, through proton tautomerization . This property can be used in the development of molecular switches.

Quantum Relaxation Studies

The non-Arrhenius behavior, in which the relaxation time approaches a constant value of ca. 4 × 10 −5 s at low temperatures, may be explained by quantum relaxation as reported for the domain-wall motion in ferromagnetics . This property of DC-MBI can be used in quantum relaxation studies.

作用机制

Target of Action

The primary target of 5,6-Dichloro-2-methylbenzimidazole is the hydrogen-bonded molecular chain in its crystal structure . The compound exhibits ferroelectricity, which is thought to arise from the positional ordering of protons along this chain of N-H…N hydrogen bonds .

Mode of Action

5,6-Dichloro-2-methylbenzimidazole interacts with its targets through a process known as proton tautomerization . This process allows the compound to be bistable in electric polarity and electrically switchable, even in the crystalline state . The compound allows ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry .

Biochemical Pathways

The compound affects the polarization-electric field (P-E) hysteresis . This process involves the spontaneous electric polarization that can be reversibly inverted by reversing the electric field . The compound exhibits a high electric polarization ranging from 5 to 10 mCcm^2 at room temperature .

Result of Action

The compound exhibits ferroelectricity above room temperature . This ferroelectricity is thermally robust up to around 400 K . The compound undergoes a first-order phase transition at around 400 K, as detected by a discontinuity in the temperature dependence of NQR frequencies .

Action Environment

The action of 5,6-Dichloro-2-methylbenzimidazole is influenced by temperature. The compound undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 to monoclinic Pc . The high-temperature phase of the compound remains polar .

属性

IUPAC Name |

5,6-dichloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBNOCVMZFPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345959 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-2-methylbenzimidazole | |

CAS RN |

6478-79-1 | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5,6-Dichloro-2-methylbenzimidazole special in the realm of ferroelectric materials?

A1: Unlike traditional inorganic ferroelectrics, 5,6-Dichloro-2-methylbenzimidazole belongs to a class of materials known as molecular ferroelectrics. These materials are organic and derive their ferroelectric properties from the ordering of protons within hydrogen bonds. [] This offers advantages like low processing temperatures, mechanical flexibility, and environmental friendliness compared to their inorganic counterparts. []

Q2: How does the crystal structure of 5,6-Dichloro-2-methylbenzimidazole change with temperature, and how does this relate to its ferroelectric behavior?

A2: 5,6-Dichloro-2-methylbenzimidazole exhibits an intriguing characteristic: it undergoes a symmetry-lowering transition upon heating. At lower temperatures (below ~400K), it exists in an orthorhombic Pca21 phase. As the temperature rises, it transitions to a monoclinic Pc phase. Interestingly, both phases remain polar, contributing to its above-room-temperature ferroelectricity. [] This unusual transition was further confirmed by observing a significant difference in 35Cl Nuclear Quadruple Resonance (NQR) frequencies between the two phases. []

Q3: Can we predict the ferroelectric behavior of 5,6-Dichloro-2-methylbenzimidazole computationally?

A3: Yes, van der Waals density-functional theory (vdW-DFT) calculations accurately predict the crystal structure parameters and spontaneous polarization values of 5,6-Dichloro-2-methylbenzimidazole, showing good agreement with experimental findings. [] This computational approach allows researchers to further investigate electromechanical responses like piezoelectricity under various conditions.

Q4: How does the microstructure of thin films impact the macroscopic ferroelectric properties of 5,6-Dichloro-2-methylbenzimidazole?

A4: Research shows that the macroscopic ferroelectric behavior of 5,6-Dichloro-2-methylbenzimidazole thin films is highly dependent on their microstructure. Dense spherulite formations within the film promote macroscopic polarization switching, while porous microstructures with randomly oriented nanograins hinder this behavior. [] This highlights the importance of controlled film fabrication methods for achieving desired ferroelectric properties.

Q5: Can 5,6-Dichloro-2-methylbenzimidazole be utilized for terahertz wave generation?

A5: Indeed, research has demonstrated the generation of terahertz radiation from 5,6-Dichloro-2-methylbenzimidazole upon excitation with femtosecond laser pulses. [, ] This terahertz emission is attributed to polarization modulations caused by Raman- and infrared-active phonon modes within the material. This finding opens up exciting possibilities for its application in terahertz technologies. [, ]

Q6: What are the future directions of research on 5,6-Dichloro-2-methylbenzimidazole?

A6: Further research on 5,6-Dichloro-2-methylbenzimidazole is crucial for exploring its full potential. This includes investigating:

- New synthesis methods: Optimizing current synthesis routes [] and exploring new approaches for large-scale production are essential.

- Structure-property relationships: Studying the impact of chemical modifications on its ferroelectric and other properties [] will guide the development of tailored materials.

- Device fabrication and integration: Investigating thin film deposition techniques and device architectures [] will pave the way for real-world applications in sensors, actuators, and other electronic devices.

- Understanding the mechanism of THz generation: Further exploring the interplay between phonon modes and terahertz radiation [, ] can unlock novel functionalities and applications in terahertz technology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)